3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine
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Description
3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C14H9BrN6O2S and its molecular weight is 405.23g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
It is suggested that the electron-donating moieties on the phenyl ring of these compounds promote interaction with the active site residues, thus increasing the activity .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
It is known that imidazole derivatives can exhibit a wide range of biological activities , suggesting that the effects of this compound could be diverse depending on the specific biological context.
Properties
IUPAC Name |
3-bromo-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN6O2S/c15-12-11(17-13-16-4-1-5-20(12)13)7-24-14-18-9-3-2-8(21(22)23)6-10(9)19-14/h1-6H,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAHJCROANPETE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.